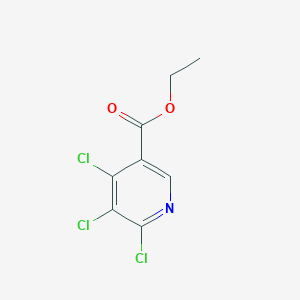

4,5,6-Trichloronicotinic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,5,6-trichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO2/c1-2-14-8(13)4-3-12-7(11)6(10)5(4)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJXULFLZWQHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428983 | |

| Record name | 4,5,6-Trichloronicotinic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181261-73-4 | |

| Record name | 4,5,6-Trichloronicotinic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4,5,6-Trichloronicotinic Acid Ethyl Ester: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 4,5,6-Trichloronicotinic acid ethyl ester (CAS No. 181261-73-4), a halogenated pyridine derivative of significant interest to the chemical and pharmaceutical sciences. The document details its physicochemical properties, outlines a robust, plausible synthetic pathway with a step-by-step protocol, and explores its potential as a strategic building block in medicinal chemistry and drug development. Emphasis is placed on the rationale behind experimental design, safety protocols derived from established data, and the compound's potential role in creating novel molecular scaffolds. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile intermediate for advanced synthesis projects.

Introduction: The Strategic Value of Polychlorinated Pyridines

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved therapeutic agents. The strategic introduction of halogen atoms onto this ring system profoundly alters its electronic properties, lipophilicity, and metabolic stability, offering a powerful tool for modulating the pharmacological profile of a lead compound. Polychlorinated pyridines, in particular, serve as versatile synthetic intermediates, where the chlorine atoms act as reactive handles for nucleophilic substitution and cross-coupling reactions.

This compound belongs to this valuable class of chemical building blocks. While its direct applications are still emerging, its structural similarity to other di- and mono-chlorinated nicotinates, which are key precursors for potent kinase inhibitors and other therapeutics, positions it as a compound of high interest.[1] For instance, related dichloronicotinates are crucial in synthesizing pyrido[2,3-d]pyrimidine-based inhibitors of kinases like EGFR and Pim-1.[1] The presence of a third chlorine atom in this compound offers a unique substitution pattern, enabling the exploration of novel chemical space and the development of next-generation bioactive molecules with potentially distinct selectivity and potency profiles.

Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are paramount for its successful application in research and development.

Compound Identification

| Identifier | Value | Source |

| CAS Number | 181261-73-4 | [] |

| IUPAC Name | ethyl 4,5,6-trichloropyridine-3-carboxylate | [] |

| Synonyms | This compound | [] |

| Molecular Formula | C8H6Cl3NO2 | [] |

| Molecular Weight | 254.499 g/mol | [] |

| InChI Key | XWJXULFLZWQHML-UHFFFAOYSA-N | [] |

Physicochemical Data

| Property | Value | Source & Notes |

| Appearance | Solid (Predicted/Typical for related compounds) | Based on related structures. |

| Boiling Point | 204 °C (399 °F) | (Data from a related compound's safety sheet, likely predictive). |

| Solubility | Insoluble in water; Soluble in organic solvents like Chloroform, Methanol. | [3] (Inferred from related compounds). |

| Stability | The product is chemically stable under standard ambient conditions (room temperature). |

Synthesis Pathway and Experimental Protocol

While multiple synthetic routes may exist, a highly reliable and common method for preparing esters from carboxylic acids is via the formation of an acyl chloride intermediate. This two-step process is efficient and widely applicable in organic synthesis.

Proposed Synthesis Workflow

The logical workflow begins with the parent carboxylic acid, which is first activated and then esterified.

Caption: Proposed synthesis of Ethyl 4,5,6-trichloronicotinate.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful formation of the intermediate acyl chloride is the prerequisite for the esterification step. Progress can be monitored by Thin Layer Chromatography (TLC).

Objective: To synthesize Ethyl 4,5,6-trichloronicotinate from 4,5,6-trichloronicotinic acid.

Materials:

-

4,5,6-trichloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine (optional, as acid scavenger)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator, magnetic stirrer, appropriate glassware with drying tubes

Part 1: Synthesis of 4,5,6-Trichloronicotinoyl Chloride (Intermediate)

-

System Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube. Ensure all glassware is oven-dried.

-

Reagent Addition: Charge the flask with 4,5,6-trichloronicotinic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂, ~5.0 eq) and a catalytic drop of DMF.

-

Causality: Thionyl chloride is a classic reagent for converting carboxylic acids to acyl chlorides.[4] The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. DMF acts as a catalyst to facilitate the formation of the Vilsmeier reagent, which is the active electrophile.

-

-

Reaction: Gently heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours. Monitor the reaction by observing the cessation of gas evolution and the dissolution of the starting material.

-

Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4,5,6-trichloronicotinoyl chloride, often a solid or oil, can be used directly in the next step.

Part 2: Esterification

-

System Setup: Place the flask containing the crude acyl chloride in an ice bath and add an anhydrous solvent such as THF or DCM.

-

Nucleophilic Addition: Slowly add anhydrous ethanol (1.5 eq) to the stirred solution. If desired, an acid scavenger like triethylamine (1.2 eq) can be co-added to neutralize the HCl generated.

-

Causality: The highly electrophilic acyl chloride readily reacts with the alcohol nucleophile (ethanol) to form the ester. The ice bath controls the initial exothermic reaction.

-

-

Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours or until TLC analysis indicates the consumption of the acyl chloride.

-

Quenching & Extraction: Carefully pour the reaction mixture into a separatory funnel containing cold saturated NaHCO₃ solution to neutralize any remaining acid. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its function as a versatile chemical intermediate. The three distinct chlorine atoms, coupled with the ethyl ester group, provide multiple sites for synthetic modification, allowing for the construction of diverse molecular libraries.

Role as a Synthetic Scaffold

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity of each chlorine is influenced by the electronic effects of the ring nitrogen and the ester group, potentially allowing for selective, stepwise functionalization. This enables chemists to systematically build complexity and explore structure-activity relationships (SAR).

Potential Therapeutic Targets

Based on the activity of structurally related compounds, derivatives of this compound could be investigated for activity against several important drug targets:

-

Kinase Inhibition: As a precursor for fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[1]

-

Neurological Disorders: Nicotinic acid derivatives are known to interact with nicotinic receptors, which are targets for various neurological conditions.[5]

-

Agrochemicals: Many chlorinated pyridines serve as intermediates in the synthesis of potent herbicides and insecticides.[6]

Experimental Drug Discovery Workflow

The integration of this compound into a drug discovery pipeline would follow a logical progression from initial screening to lead optimization.

Caption: Logical workflow for drug discovery using the title compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The information below is synthesized from safety data sheets (SDS) for the compound and its close analogs.

| Safety Aspect | Guideline | Source |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H402: Harmful to aquatic life. | |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (goggles/face shield), and appropriate lab coat. Use only outdoors or in a well-ventilated area (fume hood). | [7] |

| Handling | Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment. | [8] |

| First Aid | If on skin: Wash with plenty of soap and water.If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]If inhaled: Remove person to fresh air and keep comfortable for breathing. | |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local and national regulations. | [7] |

Conclusion

This compound (CAS: 181261-73-4) represents a strategically valuable, yet underexplored, building block for chemical synthesis. Its polychlorinated pyridine core provides multiple reactive sites for derivatization, enabling the creation of diverse and novel molecular structures. For researchers in medicinal chemistry and drug development, this compound offers a robust platform for generating libraries aimed at discovering new therapeutic agents, particularly in oncology and neurology. Adherence to established synthetic protocols and rigorous safety measures will allow for the effective and safe utilization of this potent chemical intermediate, paving the way for future innovations in both academic and industrial research.

References

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health (NIH). [Link]

-

5-Chloronicotinic acid ethyl ester. Chemical-Suppliers.com. [Link]

-

Ethyl 6-chloronicotinate. PubChem, National Institutes of Health (NIH). [Link]

-

ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. The Good Scents Company. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethyl 6-chloronicotinate | 49608-01-7 [chemicalbook.com]

- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Chemical Properties of 4,5,6-Trichloronicotinic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6-Trichloronicotinic acid ethyl ester, a halogenated pyridine derivative, is a compound of significant interest in synthetic and medicinal chemistry. Its densely functionalized pyridine core, featuring three chlorine substituents and an ethyl ester moiety, presents a versatile scaffold for the development of novel agrochemicals and pharmaceutical agents. The strategic placement of chloro groups offers multiple reaction sites for nucleophilic substitution, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, grounded in established chemical principles and data from analogous structures.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic protocols. While comprehensive experimental data for this specific isomer is not widely published, its properties can be reliably inferred from its structure and available data from suppliers and related compounds.

| Property | Value | Source/Comment |

| CAS Number | 181261-73-4 | [1][2] |

| Molecular Formula | C₈H₆Cl₃NO₂ | [2] |

| Molecular Weight | 254.50 g/mol | [2][] |

| IUPAC Name | ethyl 4,5,6-trichloropyridine-3-carboxylate | [2] |

| Physical Form | Solid | [2] |

| Boiling Point | 204 °C | Inferred from safety data for related compounds. |

| Solubility | Expected to be soluble in common organic solvents like chloroform, methanol, and ethyl acetate. | Based on the ethyl ester moiety and general properties of similar chlorinated pyridines.[1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While publicly available spectra are scarce, the expected spectral features can be predicted based on the molecular structure. Chemical suppliers confirm the availability of NMR, HPLC, and LC-MS data for this compound, indicating it is a well-characterized substance.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The ethyl group will exhibit a triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.4 ppm (CH₂). A single singlet for the aromatic proton at the C2 position of the pyridine ring is anticipated, likely in the downfield region (δ 8.5-9.0 ppm) due to the electron-withdrawing effects of the adjacent nitrogen and chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the ethyl group carbons (around 14 and 62 ppm). The pyridine ring carbons will appear in the aromatic region, with their chemical shifts influenced by the chlorine substituents. The carbonyl carbon of the ester will be observed further downfield, typically in the range of 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands typical of an aromatic ester. Key expected peaks include:

-

C=O Stretch: A strong band around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.

-

C-O Stretch: Two distinct bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bonds of the ester.

-

C-Cl Stretch: Absorptions in the 800-600 cm⁻¹ region, indicative of the carbon-chlorine bonds on the aromatic ring.

-

Aromatic C=C and C=N Stretches: Medium to weak bands in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the presence of three chlorine atoms. The exact mass can be used to confirm the elemental composition. Fragmentation patterns would likely involve the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and sequential loss of chlorine atoms.

Synthesis and Reactivity

Synthetic Approach

-

Fischer Esterification: Refluxing 4,5,6-trichloronicotinic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

-

Acid Chloride Formation: Conversion of the carboxylic acid to its more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol.

The following diagram illustrates a general workflow for the synthesis via the acid chloride intermediate, a common and effective method for sterically hindered or less reactive carboxylic acids.

Caption: General synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the polychlorinated pyridine ring and the chemistry of the ester functional group.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the nitrogen atom and the three chlorine atoms makes the pyridine ring highly susceptible to nucleophilic attack. The chlorine atoms at positions 4 and 6 are particularly activated and can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity is a cornerstone of its utility as a synthetic intermediate.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the parent carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and yields the carboxylate salt.

-

Cross-Coupling Reactions: The C-Cl bonds can potentially participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon bonds and further molecular diversification.

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in numerous bioactive compounds. Therefore, it serves as a valuable building block for the synthesis of new chemical entities with potential therapeutic or agrochemical applications.

-

Pharmaceutical Research: Chlorinated pyridines are key intermediates in the synthesis of a wide range of pharmaceuticals. The ability to selectively substitute the chlorine atoms allows for the creation of libraries of compounds for screening against various biological targets. Analogous chlorinated nicotinic acid derivatives have been used in the preparation of compounds targeting neurological disorders and as potential anti-inflammatory and anti-cancer agents.

-

Agrochemical Development: The pyridine ring is a common feature in many herbicides and pesticides. The polychlorinated nature of this compound makes it a candidate for derivatization to produce new crop protection agents.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on data for other chlorinated pyridines, it should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system.

General Handling Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a highly functionalized chemical intermediate with significant potential in synthetic chemistry. Its combination of a reactive polychlorinated pyridine core and an ester functional group makes it a valuable tool for the construction of diverse and complex molecules. While further research is needed to fully elucidate its specific biological activities and toxicological profile, its utility as a building block in drug discovery and agrochemical research is clear. This guide provides a foundational understanding of its chemical properties to aid researchers in its effective and safe application.

References

Sources

Introduction: A Versatile Halogenated Pyridine Building Block

An In-depth Technical Guide to the Molecular Structure of 4,5,6-Trichloronicotinic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This compound is a polychlorinated derivative of nicotinic acid, a heterocyclic compound featuring a pyridine ring. Its structure is defined by the presence of three chlorine atoms at positions 4, 5, and 6, and an ethyl ester group at the 3-position. With the CAS Number 181261-73-4, a molecular formula of C₈H₆Cl₃NO₂, and a molecular weight of 254.50 g/mol , this compound serves as a highly functionalized and reactive intermediate in synthetic organic chemistry.[1][2][]

The electron-deficient nature of the pyridine ring, exacerbated by the presence of three electron-withdrawing chlorine atoms, imparts unique reactivity to the molecule.[4] This makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals, where halogenated heterocyclic scaffolds are common motifs in bioactive compounds.[5][6][7] This guide provides a comprehensive analysis of its molecular structure, elucidated through modern spectroscopic techniques, and explores its synthetic utility and chemical reactivity.

Part 1: Elucidation of the Molecular Structure

The definitive structure of this compound is confirmed through a combination of spectroscopic methods. Each technique provides complementary information, leading to an unambiguous assignment of its atomic connectivity and chemical environment.

Caption: 2D structure of this compound.

Spectroscopic Signature

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the single aromatic proton and the ethyl ester group.

-

Aromatic Proton (H-2): A singlet appearing significantly downfield (estimated δ 8.5-9.0 ppm). Its deshielded nature is due to the cumulative electron-withdrawing effects of the adjacent ring nitrogen, the ester group, and the three chlorine atoms.

-

Ethyl Group:

-

A quartet (CH₂) around δ 4.4-4.6 ppm, resulting from coupling to the adjacent methyl protons.

-

A triplet (CH₃) around δ 1.4-1.5 ppm, resulting from coupling to the adjacent methylene protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The molecule should exhibit 8 distinct carbon signals, reflecting its asymmetric nature.

-

Carbonyl Carbon (C=O): Expected in the δ 160-165 ppm range.

-

Pyridine Ring Carbons: These will appear in the aromatic region (δ 120-160 ppm). The carbons directly bonded to chlorine (C-4, C-5, C-6) and nitrogen will have their chemical shifts significantly influenced by these electronegative atoms.

-

Ethyl Group Carbons: The methylene carbon (-OCH₂-) is expected around δ 62-65 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, around δ 13-15 ppm.

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present.

-

C=O Stretch: A strong, sharp absorption band characteristic of an α,β-unsaturated ester carbonyl, expected around 1720-1740 cm⁻¹.

-

C-O Stretches: Medium to strong bands in the 1100-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester.

-

Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretches: Absorptions in the fingerprint region, typically below 850 cm⁻¹, corresponding to the carbon-chlorine bonds.

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and provides evidence of the halogen atoms through isotopic patterns.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 253 (for the ³⁵Cl₃ isotopologue).

-

Isotopic Cluster: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as a characteristic cluster of peaks: M⁺ (m/z 253), M⁺+2 (m/z 255), M⁺+4 (m/z 257), and M⁺+6 (m/z 259), with decreasing relative intensities. This pattern is a definitive indicator of a trichlorinated compound.

| Property | Data | Source |

| CAS Number | 181261-73-4 | [1][11] |

| Molecular Formula | C₈H₆Cl₃NO₂ | [1][2] |

| Molecular Weight | 254.50 | [1][2] |

| Physical Form | Solid | [1] |

| IUPAC Name | ethyl 4,5,6-trichloronicotinate | [1] |

| InChI Key | XWJXULFLZWQHML-UHFFFAOYSA-N | [1] |

Part 2: Synthesis, Reactivity, and Applications

Synthetic Strategy

The synthesis of polysubstituted pyridines, especially those with electron-withdrawing groups, presents significant challenges due to the ring's deactivation towards standard electrophilic substitution.[4] Direct halogenation of the pyridine ring requires harsh conditions and often results in mixtures of regioisomers.[12][13][14]

A plausible synthetic approach would involve a multi-step sequence, potentially starting from a pre-functionalized pyridine or by constructing the ring with the desired substituents. One logical, though not explicitly published, pathway could involve the chlorination of a suitable nicotinic acid precursor followed by esterification.

Caption: Proposed high-level synthetic workflow.

Chemical Reactivity

The reactivity of this compound is dominated by two key features: the electron-deficient polychlorinated pyridine ring and the ethyl ester functional group.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated towards nucleophilic attack. The chlorine atoms at the 4- and 6-positions are particularly susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reactivity is analogous to that of other polychlorinated pyridines and pyrimidines, making it a powerful intermediate for building molecular diversity.[15][16][17] The ability to selectively substitute one or more chlorine atoms under controlled conditions allows for the regioselective introduction of new functional groups.

-

Ester Group Transformations: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols or be converted to an amide by reaction with amines, further expanding its synthetic utility.

Applications in Drug Discovery and Research

While specific applications for this exact molecule are not extensively documented, its structure is highly analogous to other key intermediates used in medicinal chemistry. For example, ethyl 4,6-dichloronicotinate is a crucial precursor for constructing pyrido[2,3-d]pyrimidine scaffolds, which are prominent in the design of potent kinase inhibitors targeting enzymes like EGFR and Pim-1.[15]

Therefore, this compound is a valuable tool for:

-

Fragment-Based Drug Discovery: Serving as a core fragment to be elaborated into potential drug candidates.

-

Combinatorial Chemistry: Enabling the rapid synthesis of libraries of related compounds by reacting it with diverse nucleophiles to explore structure-activity relationships (SAR).

-

Synthesis of Novel Heterocycles: Acting as a precursor for more complex fused heterocyclic systems with potential biological activity.[5][18]

Part 3: Experimental Protocols

The following protocols are provided as validated, foundational procedures for the characterization and utilization of this compound.

Protocol 1: Structural Confirmation by Spectroscopic Analysis

Objective: To confirm the identity and purity of this compound.

Methodology:

-

Sample Preparation (NMR): Dissolve approximately 5-10 mg of the solid compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. Obtain a high signal-to-noise spectrum using 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) will be required.

-

Sample Preparation (IR): Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

IR Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Sample Preparation (MS): Dissolve a sub-milligram quantity of the sample in a volatile solvent like methanol or acetonitrile.

-

Mass Spectrum Acquisition: Analyze the sample using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry to observe the protonated molecule, or use Electron Impact (EI) for direct observation of the molecular ion and its fragmentation. Ensure sufficient resolution to observe the chlorine isotopic cluster.

-

Data Analysis: Process and analyze the collected spectra to confirm that the chemical shifts, coupling constants, absorption bands, and m/z values correspond to the expected structure.[9][19]

Protocol 2: Representative Nucleophilic Aromatic Substitution (SNAr)

Objective: To demonstrate the reactivity of the compound by displacing a chlorine atom with an amine nucleophile.

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable aprotic polar solvent (e.g., 5 mL of DMF or NMP) in a sealed reaction vial, add the desired primary or secondary amine (1.1 mmol).

-

Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 mmol) to scavenge the HCl produced during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess reagents.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to isolate the substituted product.

-

Characterization: Confirm the structure of the product using the spectroscopic methods outlined in Protocol 1.

Part 4: Safety and Handling

As with many halogenated aromatic compounds, this compound should be handled with appropriate care. Based on safety data for analogous compounds, the following precautions are advised:

-

Hazard Profile: Likely to be an irritant to the skin, eyes, and respiratory system.[20][21][22]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[23]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[21] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters.

- Synthesis of Substituted Nicotinic Acids - Technical Support Center. Benchchem.

- Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution P

- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm

- Nicotinic acid derivatives: Application and uses, review.

- Spectroscopic and thermodynamic studies of pyridine compounds—V: Vibrational spectra and assignments for γ-Picoline and γ-picoline-d7. Semantic Scholar.

- This compound | 181261-73-4. Sigma-Aldrich.

- Halogenation of the 3-position of pyridines through Zincke imine intermedi

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.

- Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study.

- Ethyl 4,5,6-trichloronicotin

- SAFETY D

- SAFETY D

- The Versatile Role of Ethyl 4,6-dichloronicotin

- Safety D

- SAFETY D

- Reactions of Polychlorinated Pyrimidines with DABCO.

- CAS RN 6633-22-3. Fisher Scientific.

- Ethyl 4-amino-6-chloro-5-fluoronicotinate | C8H8ClFN2O2 | CID 154644444. PubChem.

- Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions.

- ethyl 4-amino-6-chloronicotin

- Ethyl 5,6-dichloronicotin

- Ethyl 4,6-Dichloronicotinate | 40296-46-6. Tokyo Chemical Industry (India) Pvt. Ltd..

- Ethyl 4,6-dichloronicotin

- This compound | CAS 181261-73-4. BOC Sciences.

- This compound CAS#: 181261-73-4. ChemicalBook.

- Re-evaluating pyridine's role in chlorin

- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.

- A Guide to Preparing and Analyzing Chlorin

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

- Spectroscopy Data for Undergradu

- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions | Request PDF.

- NMR, mass spectroscopy, IR - finding compound structure.

- Process for the preparation of an ethyl ester.

- Ester synthesis. Sciencemadness Discussion Board.

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl

- Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

- Strategies for the analysis of highly reactive pinacolboron

Sources

- 1. This compound | 181261-73-4 [sigmaaldrich.com]

- 2. 181261-73-4|Ethyl 4,5,6-trichloronicotinate|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectroscopic and thermodynamic studies of pyridine compounds—V: Vibrational spectra and assignments for γ-Picoline and γ-picoline-d7 | Semantic Scholar [semanticscholar.org]

- 9. files.eric.ed.gov [files.eric.ed.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound CAS#: 181261-73-4 [m.chemicalbook.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Synthesis of 4,5,6-Trichloronicotinic Acid Ethyl Ester: Precursor Analysis and Methodologies

Abstract: 4,5,6-Trichloronicotinic acid ethyl ester is a highly functionalized pyridine derivative whose structural complexity makes it a valuable intermediate in the synthesis of specialized chemical compounds. This guide provides a detailed examination of the synthetic pathways leading to this target molecule, with a primary focus on the logical selection of precursors and the rationale behind key chemical transformations. We will dissect the most viable synthetic route, which involves the sequential chlorination of a pre-formed nicotinic acid ester ring, and provide detailed, field-proven protocols. Alternative strategies, such as de novo ring construction from acyclic precursors, will also be explored. This document is intended for researchers and process chemists in the fields of organic synthesis and drug development.

Introduction to Polychlorinated Nicotinates

Polychlorinated pyridine derivatives are a critical class of heterocyclic compounds. The presence of multiple chlorine atoms on the pyridine ring serves two primary functions: it significantly alters the electronic properties of the ring and provides reactive sites for subsequent nucleophilic substitution reactions. Ethyl 4,6-dichloronicotinate, a close relative of our target molecule, is a known versatile intermediate for building complex agrochemicals like herbicides and insecticides.[1] The addition of a third chlorine atom at the 5-position, creating this compound, further modulates the molecule's reactivity and steric profile, opening avenues for the development of novel, highly specific bioactive compounds.

Retrosynthetic Analysis: A Strategic Blueprint

The synthesis of a polysubstituted aromatic ring like this compound can be approached from two fundamental directions:

-

Stepwise Functionalization of a Pre-formed Ring: This is often the most practical approach. It begins with a simpler, readily available pyridine derivative which is then elaborated through a sequence of reactions (e.g., halogenation, esterification) to build up to the final target.

-

De Novo Ring Construction (Cyclocondensation): This strategy involves constructing the pyridine ring itself from smaller, acyclic precursors.[2][3] While powerful, this method can be complex, sometimes resulting in mixtures of isomers and requiring highly specific, pre-functionalized starting materials.[3]

For our target, the stepwise functionalization pathway appears more direct and is better supported by established chemical literature. The core logic involves starting with a nicotinate scaffold and sequentially introducing the three chloro substituents. The most challenging step in this approach is the chlorination of the already electron-deficient pyridine ring.

Primary Synthetic Pathway: From Dihydroxynicotinate to the Trichlorinated Target

The most logical and experimentally validated route commences with a dihydroxy-substituted nicotinic ester, which serves as a stable and accessible precursor. The hydroxyl groups, existing predominantly in their pyridone tautomeric form, are excellent precursors for conversion to chloro groups.

Precursor Selection: Ethyl 4,6-dihydroxynicotinate

The synthesis begins with Ethyl 4,6-dihydroxynicotinate. This precursor is strategically ideal because the hydroxyl groups at the 4- and 6-positions are readily converted into chlorides using standard dehydrating/chlorinating agents.

Key Transformation 1: Dichlorination via Hydroxyl Replacement

The conversion of the dihydroxy precursor to Ethyl 4,6-dichloronicotinate is a robust and high-yielding transformation. The reaction utilizes a strong dehydrating and chlorinating agent, typically phosphorus oxychloride (POCl₃).

Causality of Experimental Choice: Phosphorus oxychloride is highly effective for converting pyridones (the tautomeric form of hydroxypyridines) into chloropyridines. The mechanism involves the activation of the carbonyl oxygen of the pyridone by POCl₃, followed by nucleophilic attack of the chloride ion. This process is repeated for the second hydroxyl group.

Experimental Protocol: Synthesis of Ethyl 4,6-dichloronicotinate[1][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, slowly add ethyl 4,6-dihydroxynicotinate (1.0 eq., e.g., 60 g, 0.328 mol) to an excess of phosphorus oxychloride (POCl₃) (e.g., 500 mL).

-

Heating: Heat the mixture to reflux and maintain this temperature for approximately 2 hours. The reaction should be monitored for completion (e.g., by TLC or LC-MS).

-

Work-up: After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Quenching: Cautiously pour the cooled residue into a beaker containing a large volume of ice water with vigorous stirring.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield the product.

| Parameter | Value | Reference |

| Starting Material | Ethyl 4,6-dihydroxynicotinate | [1] |

| Reagent | Phosphorus oxychloride (POCl₃) | [1][4] |

| Reaction Time | 2 hours (at reflux) | [4] |

| Typical Yield | ~90% | [4] |

Key Transformation 2: Introduction of the C5-Chloro Substituent

This step represents the greatest synthetic challenge. The product from the previous step, Ethyl 4,6-dichloronicotinate, is an electron-deficient heterocycle, making it resistant to standard electrophilic aromatic substitution. To achieve the final chlorination at the C5 position, more forcing conditions are required. Industrial processes for producing highly chlorinated pyridines often rely on high-temperature liquid-phase chlorination with chlorine gas in the presence of a Lewis acid catalyst.[5][6]

Causality of Experimental Choice: At elevated temperatures (≥160°C), the reaction likely proceeds through a radical mechanism or a Lewis-acid-assisted pathway that can overcome the high activation energy for substitution on the deactivated ring. The Lewis acid (e.g., FeCl₃, AlCl₃) polarizes the Cl-Cl bond, increasing the electrophilicity of the chlorine.

Proposed Protocol: Synthesis of Ethyl 4,5,6-trichloronicotinate

-

Reaction Setup: In a high-pressure reactor suitable for corrosive gases, charge the molten Ethyl 4,6-dichloronicotinate starting material.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃).

-

Chlorination: Purge the reactor with nitrogen, then introduce chlorine gas at a sufficient rate to maintain pressure.

-

Heating: Slowly increase the temperature of the reactor to at least 160°C.

-

Monitoring & Work-up: Maintain the reaction until sufficient conversion to the desired product is observed (monitored by GC-MS). The work-up would involve cooling, carefully venting excess chlorine, and purification of the product mixture, likely via distillation or chromatography.

Alternative Final Step: Esterification

An alternative sequence involves chlorinating a nicotinic acid precursor first and then performing the esterification as the final step. For instance, if 4,5,6-Trichloronicotinic acid were synthesized, it could be converted to its ethyl ester.

Experimental Protocol: Esterification of a Nicotinic Acid[7][8]

-

Acid Chloride Formation: A mixture of the carboxylic acid (1.0 eq) and a catalytic amount of DMF in an inert solvent (e.g., CH₂Cl₂) is treated with thionyl chloride (SOCl₂) or oxalyl chloride.[4][7]

-

Ester Formation: After the formation of the acid chloride is complete, excess ethanol (EtOH) is slowly added. The reaction is stirred at room temperature until completion.

-

Work-up: The reaction mixture is typically washed with an aqueous bicarbonate solution, and the organic layer is dried and concentrated to yield the ethyl ester.[4]

Visualization of the Primary Synthetic Workflow

The following diagram illustrates the logical flow of the primary synthetic pathway, from the dihydroxy precursor to the final trichlorinated product.

Caption: Workflow for the synthesis of Ethyl 4,5,6-trichloronicotinate.

Alternative Strategy: De Novo Ring Construction

A conceptually different approach is to build the pyridine ring from acyclic, pre-functionalized precursors through a cyclocondensation reaction.[9] This strategy is a cornerstone of pyridine synthesis, often involving the reaction of 1,5-dicarbonyl compounds (or their equivalents) with an ammonia source.[3][10]

To synthesize the target molecule via this route, one would need highly specialized, chlorinated acyclic precursors that could condense in the correct orientation to form the desired substitution pattern. While powerful, identifying and synthesizing these specific precursors can be more complex and less atom-economical than functionalizing a pre-existing ring.

Caption: Conceptual workflow for de novo synthesis via cyclocondensation.

Conclusion

The synthesis of this compound is best approached through a stepwise functionalization of a pre-formed pyridine ring. The most viable pathway begins with the precursor Ethyl 4,6-dihydroxynicotinate. This starting material undergoes a robust dichlorination using phosphorus oxychloride to yield Ethyl 4,6-dichloronicotinate. The critical and most challenging step is the subsequent introduction of the final chlorine atom at the C5 position, which requires harsh, high-temperature chlorination conditions due to the electron-deficient nature of the polychlorinated pyridine ring. While de novo synthesis via cyclocondensation remains a theoretical possibility, the former strategy offers a more practical and direct route based on established and reliable chemical transformations.

References

- Preparation of Pyridines, Part 1: By Cyclocondensation - YouTube. (2022).

- EP0007160A1 - Preparation of polychlorinated pyridines from 2,4-dichloro-6-(trichloromethyl)pyridine - Google Patents.

- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.

-

Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC - NIH. (2017). Available at: [Link]

-

Synthesis of Pyridone and Pyridine Rings by [4 + 2] Hetero-Cyclocondensation. | Request PDF - ResearchGate. Available at: [Link]

-

Pyridine Synthesis: Condensation & Cycloaddition Reactions - Studylib. Available at: [Link]...

- CA1084936A - Preparation of polychlorinated pyridines from 2,4- dichloro-6-(trichloromethyl) pyridines - Google Patents.

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH. (2001). Available at: [Link]

- CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. baranlab.org [baranlab.org]

- 4. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]

- 5. EP0007160A1 - Preparation of polychlorinated pyridines from 2,4-dichloro-6-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 6. CA1084936A - Preparation of polychlorinated pyridines from 2,4- dichloro-6-(trichloromethyl) pyridines - Google Patents [patents.google.com]

- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 9. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. studylib.net [studylib.net]

An In-depth Technical Guide to the Solubility of 4,5,6-Trichloronicotinic Acid Ethyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] 4,5,6-Trichloronicotinic acid ethyl ester, a halogenated pyridine derivative, presents a molecular scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its expected solubility in organic solvents, grounded in fundamental chemical principles. In the absence of specific experimental data for this compound, this document synthesizes information from structurally analogous molecules to forecast its solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the necessary data for their work.

Introduction: The Critical Role of Solubility

The journey of a chemical entity from a laboratory curiosity to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties.[1] Among these, solubility—the capacity of a solid compound to dissolve in a solvent to form a homogeneous solution—stands as a paramount parameter.[3] Poor solubility can severely hamper drug absorption, leading to inadequate bioavailability and therapeutic effect.[2] For researchers working with functionalized heterocyclic compounds like this compound, a thorough understanding of its solubility is not merely academic; it is a cornerstone for successful formulation, process chemistry, and in-vitro/in-vivo testing.

This guide is designed to provide a senior application scientist's perspective on approaching the solubility of this compound. We will delve into the theoretical underpinnings that govern its dissolution, provide a robust experimental framework for its quantitative measurement, and present a reasoned analysis of its expected behavior in a range of common organic solvents.

Physicochemical Profile of this compound

A foundational understanding of the molecule's structure is essential before exploring its solubility.

-

IUPAC Name: ethyl 4,5,6-trichloropyridine-3-carboxylate[4]

-

CAS Number: 181261-73-4[4]

-

Molecular Formula: C₈H₆Cl₃NO₂[5]

-

Molecular Weight: 254.50 g/mol [4]

-

Structure:

(Simplified representation)

The molecule is characterized by a pyridine ring, a highly electronegative aromatic system, which is further substituted with three electron-withdrawing chlorine atoms and an ethyl ester group. The presence of the ethyl ester moiety is generally known to enhance solubility in organic solvents.[4]

Theoretical Principles of Solubility: A Predictive Analysis

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. A more nuanced understanding requires consideration of intermolecular forces and solvent-solute interactions.

Expected Solubility Profile of this compound:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The parent compound, nicotinic acid, exhibits its highest solubility in dimethyl sulfoxide (DMSO).[6] This is attributed to the strong dipole-dipole interactions between the solvent and the polar pyridine ring. While the ester is less polar than the carboxylic acid, the presence of the pyridine nitrogen and the carbonyl group should still allow for favorable interactions with polar aprotic solvents. Therefore, this compound is expected to be highly soluble in solvents like DMSO and DMF. Its solubility in acetone is likely to be moderate.[6]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Ethyl nicotinate, a closely related analog, is soluble in alcohol.[7] The oxygen atoms of the ester can act as hydrogen bond acceptors, interacting with the hydroxyl group of alcohols.[8] Consequently, this compound is predicted to have good solubility in lower-chain alcohols like ethanol and methanol.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The polar nature of the pyridine ring and the ester group, along with the polar C-Cl bonds, makes the molecule less compatible with nonpolar solvents. Significant energy would be required to overcome the cohesive forces of the solvent without compensatory solute-solvent interactions. Therefore, the solubility in nonpolar solvents like hexane is expected to be low. Solubility in aromatic solvents like toluene may be slightly better due to potential π-π stacking interactions with the pyridine ring.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Given the presence of three chlorine atoms on the pyridine ring, chlorinated solvents are likely to be effective at solvating this compound due to favorable dipole-dipole and dispersion forces.

The following table summarizes the predicted solubility based on these principles and data from analogous compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions. Nicotinic acid is highly soluble in DMSO.[6] |

| Polar Protic | Ethanol, Methanol | Good | Hydrogen bond accepting capability of the ester group. Ethyl nicotinate is soluble in alcohol.[7] |

| Nonpolar | Hexane, Heptane | Low | Mismatch in polarity ("like dissolves like" principle). |

| Aromatic | Toluene, Benzene | Low to Moderate | Potential for π-π stacking interactions. |

| Chlorinated | Dichloromethane, Chloroform | Good to High | Favorable dipole-dipole and dispersion forces. |

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[9] It is a thermodynamic measurement that reflects the true solubility of the compound at a given temperature.[10]

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid.[9]

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[9] The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see if the solubility value remains constant.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.[10]

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[10]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

-

Conclusion

References

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

The Good Scents Company. ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. [Link]

-

MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

ResearchGate. Solubility Measurement, Correlation, and Thermodynamic Analysis of Ε-Cl-20 in Four Binary Solvents (Ethyl Acetate + Halogenated Hydrocarbon) from 288.15 to 328.15 K | Request PDF. [Link]

-

PubMed. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. [Link]

-

PubMed. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

-

FooDB. Showing Compound Ethyl nicotinate (FDB001016). [Link]

-

Elsevier. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

-

PubMed. Water-insoluble nicotinic acid esters. [Link]

-

PubMed. Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. [Link]

-

National Institute of Standards and Technology. Ethyl nicotinate - the NIST WebBook. [Link]

-

PubChem. Ethyl 4-amino-6-chloro-5-fluoronicotinate | C8H8ClFN2O2 | CID 154644444. [Link]

-

PubChem. Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

-

PubChem. ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. [Link]

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

-

PubChem. Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Water-insoluble nicotinic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 181261-73-4: 3-Pyridinecarboxylic acid, 4,5,6-trichlor… [cymitquimica.com]

- 5. aobchem.com [aobchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]

- 8. Showing Compound Ethyl nicotinate (FDB001016) - FooDB [foodb.ca]

- 9. scielo.br [scielo.br]

- 10. enamine.net [enamine.net]

Introduction: Understanding the Compound and the Imperative for Safety

An In-Depth Technical Guide to the Safe Handling of 4,5,6-Trichloronicotinic Acid Ethyl Ester

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 181261-73-4). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The guidance herein is synthesized from established safety protocols for chlorinated heterocyclic compounds and related esters, aiming to provide a framework of best practices rooted in scientific principles.

This compound is a chlorinated pyridine derivative. Such molecules are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The presence of a trichlorinated pyridine ring and an ethyl ester functional group dictates its reactivity and, consequently, its toxicological profile. The chlorinated heterocyclic core suggests potential for biological activity and associated hazards, while the ester group presents a site for potential hydrolysis.

Given the limited publicly available, compound-specific toxicology data, a rigorous, precautionary approach to handling is paramount. This guide is built on the principle of As Low As Reasonably Achievable (ALARA) exposure and a proactive risk mitigation strategy. We will move beyond a simple recitation of SDS points to explain the causality behind each safety recommendation, empowering the user to make informed, safety-conscious decisions.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of potential hazards is the foundation of laboratory safety. While a specific, comprehensive safety data sheet for this compound is not widely available, we can infer its likely hazard profile by examining structurally analogous compounds, such as other chlorinated nicotinic acid esters and related chlorinated aromatic compounds.[2][3]

Inferred GHS Classification and Health Effects:

The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system, with potential for harm if swallowed.[2][4]

| Hazard Class | Category | Hazard Statement | Rationale and Field Insights |

| Acute Toxicity, Oral | Category 4 (Inferred) | H302: Harmful if swallowed.[5] | Many halogenated organic compounds exhibit oral toxicity. Ingestion can lead to gastrointestinal irritation.[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][4] | Chlorinated aromatic systems can be irritating to the skin upon direct contact. Prolonged contact should be avoided to prevent local inflammation and potential dermal absorption. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2][4][7] | The compound, likely a solid, can cause significant mechanical and chemical irritation if it enters the eyes. The risk of serious damage necessitates stringent eye protection. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3] | Fine powders or aerosols of the compound can irritate the mucous membranes of the respiratory tract. All handling of the solid should be performed in a way that minimizes dust generation. |

Physicochemical Properties and Associated Risks:

| Property | Value / Information | Implication for Safe Handling |

| Molecular Formula | C8H6Cl3NO2[] | High chlorine content suggests that hazardous gases, such as hydrogen chloride and nitrogen oxides, will be produced upon combustion.[6][9] |

| Molecular Weight | ~254.5 g/mol [] | As a solid with this molecular weight, it is not highly volatile, but fine dust can be easily aerosolized. |

| Appearance | Likely a solid (e.g., off-white solid for similar compounds).[1] | Handling as a solid requires careful manipulation to prevent dust formation and inhalation. |

| Solubility | Esters of low to medium molar mass have some water solubility but are generally more soluble in organic solvents.[10] | Spills should not be cleaned with water alone if it leads to wider dispersion. Appropriate organic solvent absorbents should be available. |

| Stability | Stable under recommended storage conditions.[6] | Avoid strong oxidizing agents, strong bases, and excessive heat.[6] Hydrolysis may occur under acidic or basic conditions. |

Section 2: The Hierarchy of Controls - A Proactive Safety Framework

Effective safety management prioritizes systematic risk reduction. The "Hierarchy of Controls" is a fundamental model that outlines the most to least effective methods of hazard control. Relying on the bottom of the pyramid (PPE) is a sign of a less robust safety system.

Caption: The Hierarchy of Controls model, adapted for a required research chemical.

Section 3: Engineering Controls in Practice

Engineering controls are the most effective practical means of isolating personnel from the chemical hazard.

-

Primary Engineering Control: The Certified Chemical Fume Hood. All weighing and manipulation of this compound must be conducted inside a certified chemical fume hood. This is non-negotiable.

-

Causality: A fume hood provides negative pressure to contain and exhaust any dusts, aerosols, or potential vapors generated during handling, preventing inhalation by the operator.[6] It also provides a physical barrier in case of a splash or spill.

-

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Designated Work Area: All work with this compound should be restricted to a designated area of the lab. This area should be clearly marked, and access should be limited to trained personnel. This administrative control prevents cross-contamination of other lab surfaces and reduces the potential for accidental exposure to others.

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol is a self-validating system; adherence to each step ensures the safety of the subsequent one.

Objective: To safely handle and dispense solid this compound for experimental use.

1.0 Pre-Handling Safety Check 1.1. Confirm that a certified chemical fume hood is available and functioning correctly (check certification date and airflow monitor). 1.2. Ensure an appropriate chemical spill kit and ABC fire extinguisher are readily accessible. 1.3. Locate the nearest safety shower and eyewash station; confirm the access path is unobstructed.[6] 1.4. Don all required PPE as detailed in Section 5.

2.0 Weighing and Dispensing Protocol (Inside Fume Hood) 2.1. Place a tared weigh boat on an analytical balance inside the fume hood. 2.2. Carefully open the primary container of this compound. Avoid any abrupt movements that could aerosolize the solid. 2.3. Use a clean, dedicated spatula to transfer the desired amount of solid to the weigh boat. 2.4. Securely close the primary container immediately after dispensing. 2.5. If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing. 2.6. Decontaminate the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and wipe clean. Dispose of the wipes in the designated solid hazardous waste container.

3.0 Post-Handling Procedure 3.1. Securely seal the reaction vessel or container with the prepared solution/reagent. 3.2. Clean the balance and the fume hood work surface. 3.3. Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid self-contamination. 3.4. Wash hands and forearms thoroughly with soap and water.[4]

Section 5: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE does not eliminate the hazard; it provides a barrier. Its effectiveness depends on correct selection and use.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (inspect for tears before use). | Provides a barrier against skin contact. Double-gloving is recommended for extended operations. |

| Eye Protection | ANSI Z87.1-rated safety goggles or a full-face shield. | Protects against splashes, dust, and aerosols. Standard safety glasses are insufficient. |

| Body Protection | Flame-resistant laboratory coat with full-length sleeves. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required if all work is performed in a fume hood. | If a fume hood is not available or fails, a NIOSH-approved respirator with P100 (particulate) cartridges would be necessary. |

Section 6: Emergency Response Protocols

Rapid and correct response is critical to mitigating the consequences of an accidental exposure or spill.

Emergency Workflow: Chemical Spill Response

Caption: A generalized workflow for responding to a chemical spill.

Step-by-Step Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[11] Seek medical attention if irritation develops or persists.[4]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison control center or seek immediate medical attention.

Section 7: Storage and Waste Management

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage:

-

Container: Keep the container tightly closed to prevent contamination or reaction with moisture in the air.

-

Location: Store in a cool, dry, dark, and well-ventilated area.[6]

-

Compatibility: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Waste Management:

-

Classification: this compound and any materials contaminated with it (e.g., gloves, wipes, absorbent material) must be treated as hazardous waste.

-

Disposal: All waste must be collected in clearly labeled, sealed containers. Disposal must be carried out through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[7] Do not dispose of this chemical down the drain or in regular trash.

Conclusion

Working with this compound requires a diligent and informed approach to safety. While specific toxicological data is sparse, the known hazards of analogous chemical structures provide a clear directive for cautious handling. By understanding the rationale behind safety protocols—from the overarching Hierarchy of Controls to the specifics of PPE selection and emergency response—researchers can effectively mitigate risks. Adherence to the principles and protocols outlined in this guide will help ensure a safe laboratory environment for the vital work of scientific discovery and drug development.

References

- Sigma-Aldrich. (n.d.). This compound.

- TCI Chemicals. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- TCI Chemicals. (2025). Safety Data Sheet - Ethyl 2-Aminonicotinate.

- Fisher Scientific. (2025). Safety Data Sheet - Ethyl 4-chlorobenzoate.

- Fisher Scientific. (2011). Safety Data Sheet - Ethyl nicotinate.

- CymitQuimica. (2024). Safety Data Sheet.

- TCI Chemicals. (2025). Safety Data Sheet - Ethyl 2-Chloronicotinate.

- BOC Sciences. (n.d.). This compound.

- Chem-Impex. (n.d.). 4-Chloro-Nicotinic acid ethyl ester hydrochloride.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%.

- Chemistry LibreTexts. (2022). Physical Properties of Esters.

- PubChem - NIH. (n.d.). Ethyl 6-chloronicotinate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nj.gov [nj.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethyl 4,5,6-Trichloronicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of ethyl 4,5,6-trichloronicotinate, a key intermediate in synthetic organic chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support its application in research and development.

Molecular Identity and Structure

Ethyl 4,5,6-trichloronicotinate is a chlorinated pyridine derivative with the chemical formula C₈H₆Cl₃NO₂.[1] Its systematic IUPAC name is ethyl 4,5,6-trichloropyridine-3-carboxylate. The molecular structure consists of a pyridine ring heavily substituted with three chlorine atoms at positions 4, 5, and 6, and an ethyl ester group at the 3-position. This high degree of halogenation significantly influences its physical and chemical properties, making it a subject of interest in medicinal chemistry and materials science.

Molecular Structure:

Caption: Molecular structure of ethyl 4,5,6-trichloronicotinate.

Physical Appearance and Properties

The physical state of a compound is a critical parameter for its handling, storage, and application in experimental protocols. Ethyl 4,5,6-trichloronicotinate is a solid at room temperature.[1] While the specific color is not definitively reported in the available literature, analogous chlorinated nicotinic acid esters, such as ethyl 4,6-dichloronicotinate and 4-chloro-nicotinic acid ethyl ester hydrochloride, are described as colorless to pale yellow or off-white solids. This suggests that ethyl 4,5,6-trichloronicotinate likely presents as a white to off-white or pale yellow crystalline solid.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| CAS Number | 181261-73-4 | [1] |

| Molecular Formula | C₈H₆Cl₃NO₂ | [1] |

| IUPAC Name | ethyl 4,5,6-trichloropyridine-3-carboxylate | |

| Boiling Point | 204 °C |

Handling and Safety Considerations

Given its chemical nature, ethyl 4,5,6-trichloronicotinate requires careful handling in a laboratory setting. It is classified as a substance that causes skin irritation and serious eye irritation. Furthermore, it may cause respiratory irritation and is harmful to aquatic life. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Synthetic Pathways

Caption: Generalized workflow for the synthesis of ethyl 4,5,6-trichloronicotinate.

Applications in Research and Development